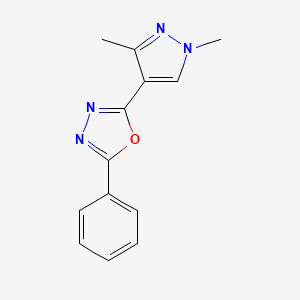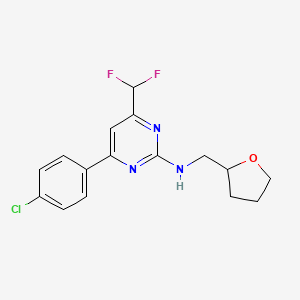![molecular formula C24H26ClFN4O2 B10939853 [4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]{1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10939853.png)
[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]{1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorofluorobenzyl group and a pyrazole ring substituted with a dimethylphenoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multi-step organic reactions The pyrazole ring is then synthesized separately and coupled with the piperazine derivative using appropriate coupling agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the production process is also a critical factor, ensuring that the compound can be produced in large quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain aniline rings substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triazolo ring compounds: These compounds have similar ring structures and are used in various pharmaceutical applications.
The uniqueness of [4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26ClFN4O2 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-[1-[(2,4-dimethylphenoxy)methyl]pyrazol-3-yl]methanone |
InChI |
InChI=1S/C24H26ClFN4O2/c1-17-3-6-23(18(2)13-17)32-16-30-8-7-22(27-30)24(31)29-11-9-28(10-12-29)15-19-4-5-20(26)14-21(19)25/h3-8,13-14H,9-12,15-16H2,1-2H3 |
InChI Key |
MKTRNPZVNFGNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=C(C=C(C=C4)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10939772.png)
![1-butyl-N-(2-cyanophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939781.png)
![2-(3,4-Diethoxybenzyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10939798.png)
![N-(5-chloropyridin-2-yl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10939811.png)
![2-({5-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10939812.png)


![1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939826.png)
![4-(4-methylphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10939834.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(propan-2-yl)piperidin-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939838.png)
![2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939846.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939852.png)
![N-(3,5-dichloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10939857.png)
![3-(7-Methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl (2,4,6-trichlorophenyl) ether](/img/structure/B10939867.png)
